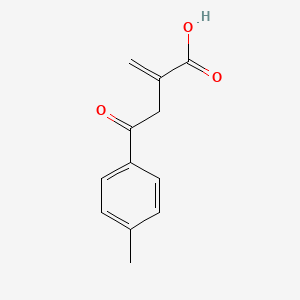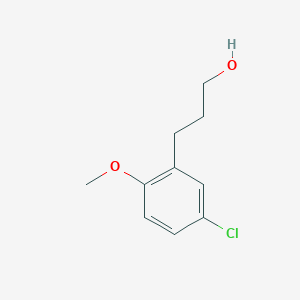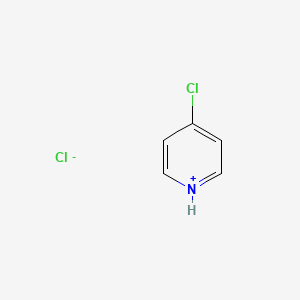
2-(Boc-aminomethyl)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Boc-aminomethyl)-piperidine is a chemical compound that features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) protected aminomethyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amine, preventing it from reacting under certain conditions until it is selectively removed.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-aminomethyl)-piperidine typically involves the protection of the aminomethyl group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with gentle heating to ensure complete protection of the amine.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(Boc-aminomethyl)-piperidine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine acts as a nucleophile.
Coupling Reactions: The protected amine can be used in peptide coupling reactions with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various alkyl halides or sulfonates.
Coupling: Carbodiimides (e.g., EDC, DCC), HATU, or other peptide coupling reagents.
Major Products Formed
Deprotection: The primary amine is regenerated.
Substitution: Substituted piperidine derivatives.
Coupling: Peptides or other amide-containing compounds.
科学的研究の応用
2-(Boc-aminomethyl)-piperidine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of 2-(Boc-aminomethyl)-piperidine primarily involves its role as a protected amine. The Boc group prevents the amine from participating in unwanted reactions during multi-step syntheses. Upon deprotection, the free amine can engage in various chemical transformations, such as forming amide bonds in peptide synthesis .
類似化合物との比較
Similar Compounds
2-(Tert.-butyloxycarbonyl-aminomethyl)-cyclohexane: Similar structure but with a cyclohexane ring instead of a piperidine ring.
N-Boc-piperidine: Piperidine ring with a Boc-protected nitrogen atom.
Uniqueness
2-(Boc-aminomethyl)-piperidine is unique due to its specific substitution pattern, which allows for selective reactions at the aminomethyl group while the piperidine ring remains intact. This makes it a valuable intermediate in the synthesis of more complex molecules.
特性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
tert-butyl 2-amino-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h8-9,13H,4-7,12H2,1-3H3 |
InChIキー |
CCCVEWRCGHNEHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1CCCCN1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B8789937.png)

![7-Bromo-3-hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8789944.png)
![5-Bromo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B8789948.png)



![N-[6-[6-Chloro-5-[[(4-methoxyphenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B8789982.png)
![2-[(4-tert-butylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B8789988.png)




